Product packaging for For-Phe-OMe(Cat. No.:CAS No. 2311-21-9)

For-Phe-OMe

Cat. No.: B555840
CAS No.: 2311-21-9
M. Wt: 207.23 g/mol
InChI Key: OPHMCBWUQRAKEO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For-Phe-OMe is a synthetic formyl tripeptide analog closely related to the potent chemotactic agent N-Formyl-Met-Leu-Phe-OMe (fMLP-OMe). As a research compound, it is primarily of interest in immunological and cell biology studies for investigating the formyl peptide receptor (FPR) signaling pathway in human neutrophils . Activation of FPRs by formyl peptides like this compound can trigger a range of fundamental neutrophil functions, including the release of lytic enzymes and the production of superoxide anions, which are critical components of the innate immune response . Research into analogs such as this has been pivotal in elucidating the structure-activity relationships of formylpeptides, demonstrating that specific substitutions can selectively modulate neutrophil responses, potentially favoring killing mechanisms over chemotaxis . The compound features a C-terminal methyl ester, a modification known to influence the biological activity and receptor binding affinity of peptide ligands . This compound is provided for laboratory research applications. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B555840 For-Phe-OMe CAS No. 2311-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-formamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHMCBWUQRAKEO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426831
Record name N-formylphenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2311-21-9
Record name N-formylphenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of For Phe Ome

Chemical Synthesis Strategies for N-Formyl-L-phenylalanine Methyl Ester

The chemical synthesis of For-Phe-OMe typically involves two key steps: the N-formylation of the amino group and the esterification of the carboxylic acid group. These transformations can be achieved through various solution-phase protocols.

Solution-Phase Synthesis Protocols for Amino Acid N-Formylation and Esterification

The synthesis of this compound can be accomplished through sequential or one-pot reactions starting from L-phenylalanine. N-formylation can be achieved using reagents like formic acid, acetic formic anhydride (B1165640) (AFA), or activated formic acid derivatives. For instance, treating amines with formic acid under solvent-free conditions with a catalyst like iodine has shown high efficiency and selectivity, preserving stereogenic centers in chiral α-amino acid esters without epimerization organic-chemistry.org. Alternatively, a mixture of formic acid and acetic anhydride can be used to generate acetic formic anhydride in situ for formylation nih.gov.

Esterification of the carboxylic acid group, typically with methanol (B129727), can be performed using various methods. The Fischer esterification, employing an alcohol in the presence of an acid catalyst such as sulfuric acid, is a common route google.com. Another effective method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature, which yields amino acid methyl ester hydrochlorides in good to excellent yields and is compatible with various amino acids nih.gov. This method has been reported to show little racemization when applied to protected amino acids nih.gov.

A combined approach involves reacting L-phenylalanine methyl ester hydrochloride with formic acid, followed by treatment with acetic anhydride to yield this compound cdnsciencepub.com.

Optimizations of Coupling Reagents and Reaction Conditions for Ester Formation and Peptide Bond Creation

The formation of ester bonds and subsequent peptide bond creation often relies on efficient coupling reagents and optimized reaction conditions to maximize yield and minimize side reactions. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for activating carboxylic acids for ester and amide formation thieme-connect.dewikipedia.orgbachem.com. These reagents facilitate the concurrent activation and coupling of the carboxylic acid with an alcohol or amine. Additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed with carbodiimides to enhance yields and suppress side reactions, including racemization thieme-connect.debachem.comsigmaaldrich.com.

For instance, DCC has been used for the esterification of amino acid hydrochlorides with alcohols, demonstrating the general applicability of this reaction tandfonline.com. The optimization of reaction conditions, including solvent choice, temperature, and reagent stoichiometry, is crucial for efficient ester formation. For example, using methanol and TMSCl at room temperature provides amino acid methyl ester hydrochlorides in good yields nih.gov.

Methodologies for Minimizing Racemization during this compound Synthesis and its Incorporation into Peptide Chains

Maintaining the stereochemical integrity of L-phenylalanine during synthesis is paramount. Racemization, the loss of enantiomeric purity, can occur during activation and coupling steps. Several strategies are employed to minimize this. Using milder formylation conditions, such as iodine catalysis under solvent-free conditions, has been shown to preserve stereogenic centers in chiral α-amino acid esters without epimerization organic-chemistry.org. Similarly, the methanol/TMSCl esterification method has demonstrated little racemization when applied to protected amino acids nih.gov.

When using carbodiimides for esterification or peptide bond formation, the choice of additives and reaction conditions plays a vital role in controlling racemization thieme-connect.deacs.org. For example, the use of N-methylmorpholine (NMM) with triphosgene (B27547) at low temperatures has been effective in preparing isonitriles from N-formyl amino esters with high enantiomeric purity nih.gov. The solvent-free iodine-catalyzed N-formylation method also preserves stereogenic centers in chiral α-amino acid esters organic-chemistry.org.

Enzymatic Synthesis Pathways Utilizing Phenylalanine Methyl Ester Precursors

Enzymatic synthesis offers a greener and often more stereoselective alternative for producing amino acid derivatives like this compound. These methods typically utilize enzymes to catalyze esterification or N-formylation reactions.

Biocatalytic Approaches for the Production of Amino Acid Esters and Peptide Derivatives

Enzymes, particularly lipases and esterases, can be employed for the synthesis of amino acid esters. For example, lipases have been used in continuous-flow microreactors for the synthesis of β-amino acid esters via Michael addition of aromatic amines mdpi.com. While not directly producing this compound, these studies highlight the utility of enzymes in ester synthesis.

Phenylalanine ammonia (B1221849) lyase (PAL) from Rhodotorula glutinis has been utilized in an organic-aqueous biphasic system for the direct, one-step enzymatic conversion of trans-cinnamyl methyl ester to L-phenylalanine methyl ester, achieving approximately 70% conversion uniroma2.it. This demonstrates the potential of biocatalysis for producing amino acid ester precursors.

Enzymes can also be involved in peptide bond formation. For instance, thermolysin has been used for the enzymatic synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester from N-(benzyloxycarbonyl)-L-aspartic acid and L-phenylalanine methyl ester in aqueous-organic biphasic systems nih.govresearchgate.net.

Evaluation of Enzyme Activity and Specificity in Synthesis Reactions

The efficacy of enzymatic synthesis relies on the activity and specificity of the chosen biocatalyst. Enzyme activity assays are crucial for quantifying the rate at which an enzyme catalyzes a reaction. For esterases, activity is often measured by monitoring the hydrolysis of ester substrates, such as ethyl butyrate, to produce alcohols and carboxylic acids sigmaaldrich.comcreative-enzymes.com. The specific activity is typically expressed in units per milligram of enzyme, reflecting the amount of substrate converted per unit time.

Specificity refers to an enzyme's preference for particular substrates or reaction types. For instance, α-amino acid ester hydrolases (AEHs) are specific for esters containing an α-amino group and can catalyze both hydrolysis and synthesis reactions researchgate.netnih.gov. Directed evolution is a powerful tool for enhancing or altering enzyme specificity and activity. This process involves iterative cycles of mutagenesis and screening or selection to identify variants with improved catalytic properties nih.govnih.govillinois.edu. For example, directed evolution can be used to engineer enzymes for specific esterification or formylation reactions, optimizing parameters such as substrate scope, reaction rate, and stereoselectivity.

Chemical Modifications and Derivatization of this compound for Research Applications

The strategic modification of this compound unlocks its potential in diverse research areas, from creating complex organic scaffolds to developing specialized biochemical tools.

Isonitriles, also known as isocyanides, are highly reactive functional groups valuable in multicomponent reactions, such as the Ugi reaction, which allows for the rapid assembly of complex molecular structures cdnsciencepub.comorganic-chemistry.orgacs.org. This compound can be efficiently converted into its corresponding isonitrile derivative, N-formyl-L-phenylalanine isonitrile, which retains the stereochemical integrity of the parent amino acid.

The synthesis of α-isocyano esters from N-formyl amino acid esters typically involves a dehydration reaction. Early methods using reagents like phosgene (B1210022) or diphosgene in the presence of N-methylmorpholine (NMM) were found to cause significant racemization of the chiral center cdnsciencepub.comnih.gov. However, improved protocols employing triphosgene with NMM at low temperatures (e.g., -40 to -30 °C or -78 to -30 °C) have been developed, yielding the desired isonitrile with high enantiomeric purity (>99:1) nih.gov. This enantioselective synthesis is critical for applications where stereochemistry is paramount.

Table 1: Synthesis of N-Formyl-L-phenylalanine Isonitrile from this compound

Reagent(s)SolventTemperature (°C)YieldEnantiomeric Ratio (E.R.)Reference
POCl3/Et3NCH2Cl2-78 to 080%1:1 nih.gov
Phosgene/NMMCH2Cl2-3051%1.2:1 nih.gov
Diphosgene/NMMCH2Cl2-3075%NA nih.gov
Triphosgene/NMMCH2Cl2-40 to -3079%18:1 nih.gov
Triphosgene/NMMCH2Cl2-78 to -3082%>99:1 nih.gov

The resulting N-formyl-L-phenylalanine isonitrile serves as a versatile synthon. Its participation in Ugi four-component reactions, for instance, allows for the rapid construction of complex peptide analogues and other diversified molecular scaffolds, offering a powerful route for combinatorial chemistry and drug discovery efforts cdnsciencepub.com.

This compound can be incorporated into peptide sequences, either as a protected phenylalanine residue or as a precursor that can be further modified. The N-formyl group can be selectively removed to reveal a free amine terminus, facilitating peptide elongation or the introduction of other functionalities.

Research has detailed methods for the deprotection of the N-formyl group from N-formyl-amino acid and peptide esters. For example, treatment with hydroxylamine (B1172632) hydrochloride in methanol at elevated temperatures (e.g., 70 °C) has been shown to efficiently cleave the formyl group, yielding the corresponding free amino acid ester or peptide ester with good yields google.com. This process is crucial for building longer peptide chains in a controlled manner, allowing this compound to act as a protected phenylalanine unit that can be deprotected and coupled to other amino acid residues.

While not directly involving this compound, studies on the incorporation of N-methyl amino acids into peptides highlight the broader utility of modified amino acid esters in peptide synthesis. Such modifications can enhance protease resistance, alter peptide conformation, and improve pharmacological properties like bioavailability researchgate.netacs.orgacs.orgoup.com. The N-formyl group in this compound offers a different type of modification that can be removed to allow for standard peptide coupling chemistries.

Boron-containing compounds have garnered significant interest in medicinal chemistry and diagnostics, particularly in the field of Boron Neutron Capture Therapy (BNCT) and as fluorescent probes nih.govnih.govresearchgate.netmdpi.comsemanticscholar.orgmdpi.com. While direct literature explicitly detailing the formation of boron complexes with this compound is limited, the broader context of phenylalanine derivatives and boron chemistry is well-established.

4-Borono-L-phenylalanine (BPA) is a prominent example of a phenylalanine derivative utilized in BNCT due to its selective uptake by tumor cells via amino acid transporters nih.govmdpi.comsemanticscholar.org. The structural similarity between this compound and phenylalanine suggests potential avenues for developing boron-containing derivatives for probe applications. Boronate probes are employed for sensing reactive oxygen species and for imaging the distribution of boron agents within biological systems nih.govresearchgate.net.

The development of such probes often relies on chemoselective transformations , where the boron moiety is introduced or reacted selectively in the presence of other functional groups royalsocietypublishing.org. While specific methods for creating boron complexes with this compound are not extensively documented in the provided search results, the general principles of boron chemistry and the established use of phenylalanine scaffolds in this area indicate potential for future research. For instance, the development of fluorescent sensors for boronic acids and the use of boron carriers that mimic phenylalanine's spatial arrangement for BNCT illustrate the relevance of this amino acid in boron-based technologies nih.govresearchgate.net. Further research could explore the derivatization of this compound to incorporate boron functionalities, potentially leading to novel probes for biological imaging or therapeutic applications.

Compound Index:

This compound: N-formyl-L-phenylalanine methyl ester

N-formyl-L-phenylalanine methyl ester: The compound of focus.

L-phenylalanine methyl ester: A precursor and deprotected form.

L-phenylalanine methyl ester hydrochloride: Salt form of L-phenylalanine methyl ester.

N-formyl-L-phenylalanine isonitrile: A key derivative synthesized from this compound.

4-Borono-L-phenylalanine (BPA): A related phenylalanine derivative used in BNCT and research.

N-formyl-L-aspartic acid anhydride: A reagent used in peptide synthesis involving phenylalanine derivatives.

N-formyl-α-L-aspartyl-L-phenylalanine methyl ester: A dipeptide ester formed from phenylalanine derivatives.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution and solid states. For For-Phe-OMe, various NMR techniques offer detailed insights into its molecular architecture, connectivity, and dynamic behavior.

High-Resolution Proton NMR (1H-NMR) for Solution Conformation and Intermolecular Interactions

Proton NMR spectroscopy provides a detailed fingerprint of the molecule, revealing the number, type, and connectivity of hydrogen atoms. For N-Formyl-Phenylalanine methyl ester, characteristic signals arise from the formyl group, the methyl ester, the phenylalanine side chain (phenyl ring and methylene (B1212753) protons), and the chiral alpha-carbon proton.

In solution, this compound can exist as a mixture of cis and trans rotamers around the formyl amide bond, leading to distinct sets of signals for some protons core.ac.uk. The formyl proton (CHO) typically appears as a singlet or doublet, with its chemical shift being sensitive to the amide bond conformation. The methyl ester protons (OCH₃) typically resonate as a singlet in the range of 3.6–3.7 ppm. The alpha-proton (CH) attached to the chiral center appears as a multiplet, often a doublet of doublets or a triplet, reflecting coupling to both the adjacent methylene protons and the formyl proton (if applicable). The methylene protons (CH₂) of the phenylalanine side chain are diastereotopic, appearing as two distinct signals, often as doublets of doublets, due to coupling with the alpha-proton and each other. The phenyl ring protons exhibit characteristic aromatic signals in the 7.0–7.5 ppm range, appearing as complex multiplets.

Table 1: Representative 1H-NMR Chemical Shifts for N-Formyl-Phenylalanine Methyl Ester (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Notes
Formyl (CHO)~8.11s-trans rotamer
Formyl (CHO)~7.66d~6.0cis rotamer
Phenyl (ortho)~7.30–7.24m-
Phenyl (meta)~7.17–7.12m-
Phenyl (para)~7.02–6.98m-
Alpha-CH~4.92dt~8.0, ~6.0trans rotamer
Alpha-CH~4.32–4.24m-cis rotamer
Beta-CH₂ (Ha)~3.13dd~14.0, ~6.0trans rotamer
Beta-CH₂ (Hb)~3.07dd~14.0, ~6.0trans rotamer
Beta-CH₂~2.92dd~14.0, ~8.4cis rotamer
Methyl Ester (OCH₃)~3.73s-cis rotamer
Methyl Ester (OCH₃)~3.70s-trans rotamer

Note: Chemical shifts and multiplicities can vary slightly depending on the solvent and specific experimental conditions. Data is representative of findings in literature core.ac.uk.

Intermolecular interactions, such as hydrogen bonding, can influence the chemical shifts and line shapes of the amide NH and ester carbonyl groups, providing insights into solution-state aggregation or solvent interactions.

Carbon-13 NMR (13C-NMR) for Backbone and Side-Chain Assignment

Carbon-13 NMR spectroscopy complements proton NMR by providing information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the assignment of the ester carbonyl, the formyl carbonyl, the methyl ester carbon, the alpha-carbon, the beta-carbon, and the various carbons of the phenyl ring.

Table 2: Representative 13C-NMR Chemical Shifts for N-Formyl-Phenylalanine Methyl Ester (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
Ester Carbonyl (C=O)~169.9
Formyl Carbonyl (C=O)~165.0
Methyl Ester (OCH₃)~52.2
Alpha-Carbon (CH)~51.8
Beta-Carbon (CH₂)~39.6
Phenyl Carbons~126.9, ~129.2, ~136.0

Note: Specific assignments for phenyl carbons are generalized. Data is representative of findings in literature core.ac.uk.

The characteristic carbonyl signals for the ester and the formyl group are typically found in the downfield region, while the methyl ester carbon appears around 52 ppm. The alpha-carbon resonates in the region typical for amino acid alpha-carbons, and the beta-carbon signals correspond to the methylene group of the phenylalanine side chain.

Solid-State NMR (SSNMR) for Three-Dimensional Structure Determination in Condensed Phases

Solid-state NMR (SSNMR) is invaluable for characterizing molecules in their crystalline or amorphous solid forms, providing insights into their three-dimensional structure, packing, and dynamics in the solid state. For peptides and related compounds, SSNMR experiments such as ¹³C{¹⁵N} or ¹³C{¹H} cross-polarization (CP) and rotational-echo double-resonance (REDOR) can be employed to obtain internuclear distances and torsion angle constraints researchgate.net.

Studies on related tripeptides, such as N-formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester (N-f-MLF-OMe), have successfully utilized SSNMR to determine their three-dimensional structures. These investigations often involve uniformly labeled samples (e.g., ¹³C, ¹⁵N) to facilitate the acquisition of a comprehensive set of structural constraints, including internuclear distances and torsion angles researchgate.netacs.org. Such data is critical for understanding the conformational preferences and intermolecular interactions in the solid state, which can influence physical properties and solid-state reactivity.

Application of NOESY and ROESY Experiments for Proximity Information and Conformational Dynamics

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining through-space proximity between protons. These experiments are essential for establishing connectivity and elucidating conformational details, particularly for flexible molecules or those with specific folding patterns.

While specific NOESY or ROESY data for this compound itself is not detailed in the provided snippets, these techniques would typically be applied to identify through-space correlations between protons that are close in space, even if not directly bonded. Such correlations can help confirm the assignment of signals and provide crucial information about the preferred conformation of the molecule in solution, including the relative orientation of different parts of the molecule and the conformation of the formyl group. Investigations into tripeptides have utilized ¹H NMR titration experiments and IR spectra to ascertain preferred solution conformations, suggesting that conformational analysis is a key aspect of studying such molecules nih.gov.

Analysis of NH Chemical Shifts and Their Dependencies (Solvent, Temperature) for Hydrogen Bonding Characterization

The amide NH proton in this compound is a key site for hydrogen bonding, which significantly influences its chemical shift and can be modulated by solvent polarity and temperature. In proton NMR spectra, the amide NH proton typically appears as a broad singlet or multiplet, and its chemical shift is sensitive to the strength and nature of hydrogen bonding interactions.

For N-Formyl-Phenylalanine methyl ester, the amide NH proton has been observed in the range of 5.9–6.1 ppm in CDCl₃ core.ac.uk. The broadening of this signal can be attributed to exchange with residual water or solvent, or to restricted rotation around the amide bond. Variations in solvent composition or temperature can lead to changes in the observed NH chemical shift, providing evidence for hydrogen bond formation with solvent molecules or self-association. For example, shifts in the NH signal upon addition of specific solvents or changes in temperature are standard methods to probe hydrogen bonding networks and conformational dynamics . While detailed temperature-dependent studies for this compound are not explicitly detailed in the provided snippets, the general principles of NH chemical shift analysis are applicable for characterizing its hydrogen bonding behavior.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy provides a rapid and effective method for identifying functional groups within a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. For this compound, IR spectroscopy serves as a fingerprinting technique and offers insights into hydrogen bonding.

Characteristic absorption bands expected for this compound include:

N-H stretching: A medium to strong absorption in the 3300–3400 cm⁻¹ region, characteristic of the amide NH group. This band can be broadened and shifted to lower wavenumbers if involved in hydrogen bonding .

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ range, while aliphatic C-H stretching (from the CH, CH₂, and OCH₃ groups) appears below 3000 cm⁻¹ (e.g., 2850–2960 cm⁻¹) bozok.edu.tr.

Carbonyl stretching (C=O): Two prominent absorption bands are expected: one for the ester carbonyl group (typically around 1730–1750 cm⁻¹) and another for the formyl carbonyl group (often found in the range of 1650–1700 cm⁻¹, potentially lower if involved in hydrogen bonding) bozok.edu.tr.

C-N stretching and N-H bending: Amide I (C=O stretch) and Amide II (N-H bend and C-N stretch) bands are characteristic of peptide linkages, typically observed around 1650 cm⁻¹ and 1550 cm⁻¹, respectively .

C-O stretching: The ester C-O stretching vibration is usually observed in the 1150–1250 cm⁻¹ region bozok.edu.tr.

Table 3: Characteristic IR Absorption Bands for N-Formyl-Phenylalanine Methyl Ester

Wavenumber (cm⁻¹)AssignmentIntensityNotes
3300–3400N-H stretching (amide)m–sBroadened if hydrogen-bonded
3030–3100C-H stretching (aromatic)w–m
2850–2960C-H stretching (aliphatic: CH, CH₂, OCH₃)w–m
1730–1750C=O stretching (ester)s
1650–1700C=O stretching (formyl amide)sMay be lower if H-bonded
1650–1680Amide I band (C=O stretch, formyl)s
1550–1600Amide II band (N-H bend, C-N stretch)m
1150–1250C-O stretching (ester)s

Note: Intensities are relative (w=weak, m=medium, s=strong). Data is compiled from general IR spectroscopy of amides and esters, and specific examples from literature bozok.edu.trresearchgate.net.

The presence and position of these bands confirm the structural integrity of this compound, including the formyl group, the ester moiety, and the phenylalanine backbone. Hydrogen bonding can influence the exact position and shape of the N-H and C=O stretching bands, providing clues about the molecule's interactions in different environments.

Compound Names Table:

Common Name/AbbreviationFull Chemical Name
This compoundN-Formyl-Phenylalanine methyl ester
N-f-MLF-OMeN-formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester
N-Acetyl-L-phenylalanine methyl esterN-Acetyl-L-phenylalanine methyl ester
L-Phenylalanine methyl ester hydrochlorideL-Phenylalanine methyl ester hydrochloride
N-Formyl-glycine methyl esterN-Formyl-glycine methyl ester
N-Formyl-DL-phenylalanineN-Formyl-DL-phenylalanine
Boc-Phe-OMeBoc-L-phenylalanine methyl ester
Ac-Phe-Phe-OMeN-Acetyl-L-phenylalanyl-L-phenylalanine methyl ester

Rigorous Conformational Analysis and Molecular Architecture of For Phe Ome and Its Analogs

Theoretical and Computational Approaches to Conformational Landscape Exploration

Computational methods are essential for mapping the vast number of possible conformations a molecule can adopt and for calculating their relative energies.

Molecular Mechanics (MM) simulations, utilizing parameterized force fields (e.g., Amber ff14SB, GAFF), are widely employed to explore the conformational space of peptides and their derivatives nih.govfrontiersin.orgresearchgate.net. These methods involve calculating the potential energy of a molecular system based on classical mechanics, allowing for the sampling of numerous conformers. For phenylalanine derivatives, MM simulations can identify stable backbone and side-chain arrangements. For instance, force field parameters have been developed and tested for phenylalanine derivatives, showing good agreement between optimized structures and quantum mechanical (QM) calculations, with RMSD values as low as 0.1 Å nih.govfrontiersin.org. These simulations are crucial for initial conformational sampling, providing a basis for more rigorous quantum chemical calculations nih.govfrontiersin.org.

Quantum chemical methods, such as Density Functional Theory (DFT) and Ab Initio calculations, provide higher accuracy for determining the energies of specific conformers researchgate.netcuni.czcdnsciencepub.combeilstein-journals.org. These methods are often used to refine structures obtained from MM simulations and to accurately calculate energy minima. For phenylalanine-containing dipeptides, DFT calculations using functionals like B3LYP with basis sets such as 6-31G* have been used to investigate geometrical parameters and identify stable conformations researchgate.net. Ab initio studies on N-Formyl-L-Phe-NH₂ have revealed numerous structures, with single-point energy calculations at RHF/6-31+G* and DFT(B3LYP)/6-311++G** levels used for refinement cdnsciencepub.com. These calculations are vital for understanding subtle energy differences between conformers, which can dictate their relative populations and stability researchgate.netcuni.czcdnsciencepub.com. For example, QM calculations have been used to reproduce benchmark relative energies of α- and β-backbones for phenylalanine derivatives, with RMS deviations of 0.33 kcal/mol compared to QM datasets frontiersin.org.

Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules, capturing dynamic conformational changes, transitions between states, and the influence of the surrounding solvent nih.govmdpi.commdpi.compensoft.netresearchgate.net. MD simulations of diphenylalanine (FF) molecules, for instance, have revealed complex dynamics and conformational states (cis, trans, and extended) under external electric fields, with explicit water molecules accounting for solvation effects nih.gov. MD studies on host defense peptides containing phenylalanine derivatives have also shown that aggregation behavior in water is influenced by conformational dynamics, with phenylalanine residues interacting and being shielded from the solvent mdpi.com. The effect of solvents on peptide conformational behavior, such as for alanine (B10760859) dipeptides, highlights how solvent properties influence the balance between intramolecular and intermolecular interactions, affecting conformational populations researchgate.net. Simulations often involve explicit solvent models or implicit solvent approaches to capture these effects accurately researchgate.net.

The analysis of conformational energy landscapes and free energy surfaces provides a comprehensive view of all accessible conformational states and their relative stabilities. Techniques like enhanced conformational sampling, such as multicanonical molecular dynamics, can map these landscapes, identifying stable and meta-stable states corresponding to extended conformations and various turns nih.gov. For hexapeptides, basin-hopping global optimization and discrete path sampling are used to explore energy landscapes, revealing how amino acid composition, like that of phenylalanine, influences phase separation propensity and landscape frustration aip.orgresearchgate.net. These analyses are crucial for understanding the thermodynamic driving forces behind peptide folding and behavior nih.govaip.orgresearchgate.net.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvation Effects

Experimentally Derived Conformational Preferences and Structural Motifs

Experimental techniques provide direct evidence for the preferred conformations and structural elements adopted by peptides.

Various spectroscopic methods are employed to identify and characterize specific secondary structural elements in peptides. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying peptide structure and dynamics, allowing for the identification of bioactive conformations researchgate.netnih.gov. X-ray diffraction provides detailed atomic resolution structures, while Circular Dichroism (CD) spectroscopy is sensitive to secondary structure content nih.govnih.gov. For phenylalanine derivatives, studies have used NMR, IR, and CD methods to analyze conformational preferences. For example, fluorinated phenylalanine analogs have shown modulated structures, with CD spectra and NMR data suggesting interactions between the aromatic ring and other molecular groups, influencing folded versus square structures nih.gov. NMR studies have also indicated that phenylalanine residues can adopt extended conformations or participate in specific turns, depending on neighboring residues and solvent conditions nih.govresearchgate.net. The identification of β-turns and γ-turns is particularly important, as these motifs represent key chain reversals and are stabilized by specific hydrogen bonding patterns researchgate.netacs.orgresearchgate.netrsc.org. For instance, N-formyl-L-Phe-NH₂ has been analyzed, and its conformational features are compared to glycine (B1666218) and alanine derivatives, with analysis revealing distinct backbone-side-chain interactions cdnsciencepub.com.

Compound List

For-Phe-OMe

Phenylalanine (Phe)

Diphenylalanine (FF)

N-Formyl-L-Phe-NH₂

Ace-XXX-NMe dipeptides

Unnatural Amino Acids (UAAs)

Gramicidin S (GS) analogs

Pipecolisporin analogs

Ascidiacyclamide (ASC) analogs

(aMe)Hph peptides

(aMe)Phe peptides

(aEt)Phe peptides

L-methionine derivatives

L-cysteine derivatives

Temporin L (TempL)

Q3K-TempL

F5,8L-TempL

F5,8A-TempL

N-formyl-Met-Leu-Phe-OH

N-formyl-Met-Leu-Phe-OMe

N-formyl-Met-Dpg-Phe-OH (Dpg: dipropylglycine)

N-formyl-Met-Ac6c-Phe-OMe (Ac6c: 1-aminocyclohexanecarboxylic acid)

Hexapeptides

Cyclic peptides

Hybrid peptides (α/β)

Detailed Analysis of Intramolecular Hydrogen Bonding Networks and Their Role in Conformation

Intramolecular hydrogen bonding plays a pivotal role in dictating the specific three-dimensional structures adopted by this compound and its related analogs. These interactions, typically involving the carbonyl oxygen of one residue and the amide proton of another, or the formyl group itself, can stabilize particular turns or extended structures.

Computational and experimental studies, including NMR and X-ray crystallography, have identified various stable conformers for N-formylated peptides. For instance, in the parent peptide formyl-Met-Leu-Phe-OMe (fMLF-OMe), theoretical conformational analysis reveals that stable conformers can be classified into groups characterized by the presence of β-turns or γ-turns mdpi.com. A β-turn structure, often centered on the methionine and leucine (B10760876) residues, can be stabilized by an intramolecular hydrogen bond between the formyl carbonyl group and the phenylalanine amide nitrogen mdpi.com. Conversely, γ-turn conformations, stabilized by a hydrogen bond between the methionine carbonyl and the phenylalanine amide nitrogen, have also been observed mdpi.com. The crystal structure of N-formyl-L-methionyl-N2-methyl-L-phenylalanine tert-butyl ester revealed a cis-planar peptide bond and specific backbone torsion angles (ψ = -128.6(6)°, φ = 141.2(6)°, ω = -103.3(6)°) indicative of an extended structure, with the phenylalanine side chain adopting a γ-conformation iucr.org. The presence of N-methylation and C-terminal esterification in this analog appeared to stabilize the phenylalanine side chain in this specific conformation iucr.org.

The role of the formyl group in these interactions is significant; studies suggest that even when involved in intramolecular hydrogen bonds, the formyl group can remain available for receptor interactions, challenging earlier hypotheses that it must be free mdpi.comresearchgate.net.

Comparative Conformational Analysis with N-Formylated Peptides and Other Related Systems

A comparative analysis of this compound with other N-formylated peptides and related systems provides deeper insights into the structure-activity relationships of chemotactic peptides.

Influence of Amino Acid Substitutions and Stereochemistry on Overall Conformation

Modifications to the amino acid sequence and stereochemistry profoundly impact the conformational landscape of these peptides. For example, the incorporation of a stereochemically constrained residue like 1-aminocyclohexanecarboxylic acid (Ac6c) at position 2 in fMLF-OMe analogs results in a folded, type II β-turn conformation, which is notably more rigid compared to the flexibility observed in analogs with residues like dipropylglycine (B1220447) (Dpg) that adopt extended β-sheet-like structures nih.gov. The N-methylation of the phenylalanine residue, as seen in N-formyl-L-methionyl-N2-methyl-L-phenylalanine tert-butyl ester, also influences the side-chain conformation, locking it into a γ-conformation iucr.org.

Studies on Supramolecular Assembly and Self-Association of Protected Phenylalanine Methyl Esters in Model Systems

The behavior of protected phenylalanine methyl esters, including this compound, in terms of supramolecular assembly and self-association in model systems has also been investigated. Studies using 'H-NMR spectroscopy have examined the aggregation of analogs like Formyl-Met-Leu-Phe-OMe (1) in solvents such as chloroform (B151607). It was observed that peptide 1 associates in chloroform at concentrations above 2 mM, adopting an extended conformation that favors the formation of β-sheet structures scispace.com. In contrast, no evidence of aggregation was found in DMSO for the same analog scispace.com. This indicates that the solvent environment and the peptide's intrinsic conformational propensity significantly influence its tendency to self-associate.

Investigation of Enzymatic Interaction Mechanisms and Substrate Recognition

For-Phe-OMe as a Substrate for Enzymatic Reactions

This compound is frequently utilized as a substrate to explore the intricacies of enzymatic reactions, particularly those involving peptide bond hydrolysis and ester cleavage. Its structure, which includes a formylated N-terminus and a methyl-esterified C-terminus, provides distinct features for studying enzyme specificity and catalytic mechanisms.

Mechanistic Studies of Serine Protease-Catalyzed Hydrolysis of Peptide Bonds Involving this compound Analogues

Serine proteases are a class of enzymes that cleave peptide bonds in proteins, a process in which a serine residue in the active site acts as a nucleophile. wikipedia.org The catalytic mechanism of serine proteases involves a catalytic triad (B1167595) of amino acids, typically consisting of a serine, a histidine, and an aspartate residue. wikipedia.orgwikipedia.org This triad facilitates the nucleophilic attack of the serine's hydroxyl group on the carbonyl carbon of the scissile peptide bond of the substrate. wikipedia.org This process leads to the formation of a tetrahedral intermediate. wikipedia.organnualreviews.org

Studies on serine proteases often employ analogues of this compound to understand the hydrolysis of peptide and ester bonds. For instance, research on carboxypeptidase Y, a serine carboxypeptidase, has demonstrated that while the features common to serine endopeptidases are sufficient for the hydrolysis of ester bonds, the rapid hydrolysis of amide bonds is highly dependent on interactions between the C-terminal carboxylate group of the substrate and the enzyme's C-terminal recognition site. acs.org The hydrolysis of both peptide and ester substrates by serine endopeptidases occurs through a two-step reaction where the essential serine is acylated by the substrate. acs.org The efficiency of this catalysis is significantly enhanced by the enzyme's ability to preferentially bind the transition state, thereby lowering the activation energy of the reaction. wikipedia.org

The catalytic process can be described as a "ping-pong" mechanism, where a substrate binds, a product is released, a second substrate (water) binds, and a second product is released. wikipedia.org The active site of the enzyme, which includes an oxyanion hole, stabilizes the tetrahedral intermediate formed during catalysis. wikipedia.orgacs.org

Role of the Methyl Ester Moiety in Substrate Binding and Cleavage by Esterases

Esterases are a diverse group of hydrolytic enzymes that catalyze the cleavage of ester bonds. rsc.org The methyl ester moiety of this compound makes it a suitable substrate for probing the active sites of these enzymes. Studies using methyl esters of phenylalkanoic acids have shown that the distance between the aromatic group and the ester bond is a critical determinant of substrate specificity for some esterases. nih.gov

In the case of certain esterases from Aspergillus niger, only specific methyl esters, such as methyl 4-hydroxy-3-methoxycinnamate and 4-hydroxy-3-methoxyphenylpropionate, were found to be significant substrates. nih.gov This highlights the importance of the precise positioning of the substrate within the active site for efficient catalysis. The rate of hydrolysis by these esterases is not solely dependent on the intrinsic lability of the ester bond but is also influenced by the substitutions on the aromatic ring. nih.gov For example, a 3-methoxy group was essential for the activity of one esterase (FAE-III), while it hindered the activity of another (CinnAE). nih.gov

The catalytic mechanism of serine hydrolases, a superfamily that includes many esterases, involves the formation of an acyl-enzyme intermediate at the active site serine, followed by hydrolysis to release the product and regenerate the free enzyme. nih.gov The nucleophilicity of this serine is enhanced by its participation in a catalytic dyad or triad. nih.gov

Use of this compound and its Derivatives as Model Amide Substrates for Enzyme Activity Profiling

This compound and its derivatives are valuable tools for enzyme activity profiling, which involves characterizing the activity of enzymes against a panel of substrates. mlr.press These model substrates help in understanding the substrate specificity and catalytic efficiency of various enzymes. For example, derivatives of this compound can be used to explore how modifications to the substrate structure affect its interaction with an enzyme's active site. nih.gov

The use of model substrates is crucial in directed evolution studies, where the goal is to engineer enzymes with altered or improved activities. mlr.press By measuring the activity of enzyme variants against a set of model substrates, researchers can identify mutations that lead to desired changes in catalytic properties. Furthermore, computational approaches are being developed to predict enzyme activity on novel substrates, utilizing detailed substrate encodings and protein sequence information. mlr.press

Enzyme Kinetic Studies and Inferences on Catalytic Mechanisms

Enzyme kinetics provides a quantitative framework for understanding the rates of enzyme-catalyzed reactions. patsnap.comsolubilityofthings.com Key parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max) offer insights into the efficiency and mechanism of an enzyme. patsnap.comteachmephysiology.com

Determination of Kinetic Parameters (e.g., K_m, V_max) for Enzyme-For-Phe-OMe Interactions

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the reaction rate and the substrate concentration. teachmephysiology.comjackwestin.com This model allows for the determination of K_m and V_max. jackwestin.com V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate, while K_m is the substrate concentration at which the reaction rate is half of V_max. teachmephysiology.com A low K_m value generally indicates a high affinity of the enzyme for its substrate. patsnap.comsolubilityofthings.com

Experimental determination of these parameters typically involves measuring the initial reaction rate at various substrate concentrations and then fitting the data to the Michaelis-Menten equation or its linearized forms, such as the Lineweaver-Burk plot. teachmephysiology.comjackwestin.commgcub.ac.in

Table 1: Hypothetical Kinetic Parameters for Enzyme-For-Phe-OMe Interaction This table presents illustrative data for educational purposes and does not reflect actual experimental results.

Enzyme K_m (mM) V_max (µmol/min) k_cat (s⁻¹) k_cat/K_m (M⁻¹s⁻¹)
Chymotrypsin 0.5 150 250 5.0 x 10⁵
Subtilisin 1.2 200 333 2.8 x 10⁵
Papain 2.5 100 167 6.7 x 10⁴

k_cat (the turnover number) is the number of substrate molecules converted to product per enzyme molecule per unit of time. The specificity constant, k_cat/K_m, is a measure of the enzyme's catalytic efficiency.

Active Site Mapping and Identification of Catalytic Residues Involved in Substrate Binding

The active site of an enzyme is the specific region where substrate molecules bind and undergo a chemical reaction. wikipedia.org It is comprised of a binding site, which holds the substrate, and a catalytic site, which performs the reaction. wikipedia.org Active site mapping aims to identify the specific amino acid residues that are crucial for substrate binding and catalysis. nih.govresearchgate.net

In serine proteases, the catalytic triad (e.g., Ser-195, His-57, and Asp-102 in chymotrypsin) is essential for catalysis. wikipedia.org Structural and mutational studies are key to identifying these residues. For example, replacing a proposed catalytic residue with another amino acid and observing a significant decrease in enzymatic activity can confirm its role. nih.gov

Studies on phenylalanine ammonia-lyase, for instance, have used site-directed mutagenesis to identify residues in the hydrophobic binding pocket that are involved in accommodating different parts of the substrate's phenyl ring. researchgate.net Similarly, research on α-1,3 galactosyltransferase has identified four tryptophan residues in the active site that interact with the acceptor substrate. oup.com Computational modeling and X-ray crystallography are powerful tools used to visualize the binding of substrates like this compound within the active site and to understand the specific interactions that govern substrate recognition and catalysis. pnas.orgacs.org

Analysis of Substrate Specificity of Phenylalanine-Metabolizing Enzymes Towards this compound and its Analogs

The substrate specificity of phenylalanine-metabolizing enzymes is a critical factor in understanding their biological roles and potential for biotechnological applications. These enzymes, such as phenylalanine hydroxylase (PAH) and phenylalanyl-tRNA synthetase (PheRS), exhibit a high degree of selectivity for their natural substrate, L-phenylalanine. This specificity is governed by the precise architecture of the enzyme's active site, which accommodates the phenyl ring and the amino acid backbone of phenylalanine through a series of specific interactions. nih.govnih.gov

For instance, in phenylalanyl-tRNA synthetase, the specific recognition of the phenylalanine substrate is achieved through interactions of the phenyl ring with two adjacent phenylalanine residues within the protein. nih.gov The size and shape of the amino acid binding pocket are key determinants of this specificity. nih.gov Studies on Escherichia coli PheRS have shown that altering the size of this pocket by mutating key amino acid residues, such as Ala294, can relax the specificity and allow the enzyme to recognize and activate analogs of phenylalanine. nih.gov

Enzymes like phenylalanine dehydrogenase (PheDH) from Thermoactinomyces intermedius have been investigated for their potential use in L-phenylalanine sensors. While the wild-type enzyme shows reactivity towards both L-phenylalanine and L-tyrosine, mutations in the substrate-binding site can significantly enhance its specificity for L-phenylalanine. myu-group.co.jp For example, the N290D mutant of PheDH exhibits markedly reduced reactivity with L-tyrosine, making it a more accurate tool for quantifying L-phenylalanine concentrations. myu-group.co.jp

The kinetic parameters of these enzymes with their primary substrates and various analogs provide quantitative measures of their specificity. The Michaelis-Menten constant (KM) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic efficiency is often expressed as the kcat/KM ratio. For example, studies on phenylalanine hydroxylase have detailed the kinetic mechanism and the binding and rate constants for its reaction with phenylalanine. nih.gov

The introduction of modifications to the phenylalanine structure, such as the formyl group and methyl ester in N-Formyl-L-phenylalanine methyl ester (this compound), can significantly impact enzyme recognition and processing. The formyl group at the N-terminus and the methyl ester at the C-terminus alter the charge and steric properties of the molecule compared to L-phenylalanine. Consequently, enzymes that are highly specific for the free amino and carboxyl groups of phenylalanine may exhibit reduced or no activity towards this compound.

However, other enzymes with broader substrate tolerance, or those specifically designed or evolved for modified substrates, might be capable of hydrolyzing the ester or amide bonds of this compound and its analogs. For instance, proteases like subtilisin Carlsberg and α-chymotrypsin are known to hydrolyze a variety of amino acid esters, although their enantioselectivity can vary depending on the specific ester substrate. researchgate.net Experiments with (R,S)-phenylalanine methyl ester (Phe-OMe) have shown that subtilisin Carlsberg can lead to the production of (S)-Phe-OH with low enantiomeric excess due to the enzymatic hydrolysis of the (R)-enantiomer. researchgate.net

The study of analogs of this compound, where the formyl group, the methyl ester, or the phenyl ring are modified, can provide further insights into the structural requirements for enzyme binding and catalysis. By systematically altering the structure of the substrate and measuring the corresponding kinetic parameters, it is possible to map the substrate-binding pocket of phenylalanine-metabolizing enzymes and understand the key interactions that govern their specificity. This knowledge is invaluable for the rational design of enzyme inhibitors and the engineering of novel biocatalysts for synthetic applications.

Table 1: Kinetic Parameters of Phenylalanine-Metabolizing Enzymes with Phenylalanine and its Analogs

EnzymeSubstrateKM (µM)kcat (s-1)kcat/KM (M-1s-1)Source
Phenylalanine Hydroxylase (PheH)Δ117L-Phenylalanine130-- nih.gov
Phenylalanine Hydroxylase (human, cytosolic)L-Phenylalanine2504.61.84 x 104 tandfonline.com
Phenylalanine Dehydrogenase (Wild-type)L-Phenylalanine--- myu-group.co.jp
Phenylalanine Dehydrogenase (N290D mutant)L-Phenylalanine--- myu-group.co.jp
Phenylalanyl-tRNA Synthetase (HitB Wild-type)(S)-β-Phe11-- researchgate.net
Phenylalanyl-tRNA Synthetase (HitB F328V mutant)(S)-β-Phe11-- researchgate.net
Phenylalanyl-tRNA Synthetase (HitB F328L mutant)(S)-β-Phe25-- researchgate.net
Carboxypeptidase YFA-Phe-OMe--- acs.org
α-ChymotrypsinZ-Ala-Phe-OMe--- rsc.org
Subtilisin Carlsberg(R,S)-Phe-OMe--- researchgate.net

Note: '-' indicates data not available in the provided sources. The table is populated with data for related phenylalanine derivatives and enzymes to provide context for the substrate specificity analysis.

Application of Molecular Imprinting Polymers (MIPs) in Enzyme-Catalyzed Reactions with this compound Systems

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. researchgate.net This "molecular memory" is created by polymerizing functional monomers around a template molecule. tandfonline.comillinois.edu After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. tandfonline.comillinois.edu This technology has found applications in various fields, including enzyme-catalyzed reactions, where MIPs can be used to mimic enzyme functions or to influence the outcome of enzymatic processes. koreascience.krnih.gov

In the context of enzyme-catalyzed reactions involving systems like this compound, MIPs can be employed in several ways. One significant application is to act as a "thermodynamic trap" to shift the equilibrium of a reaction towards product formation. For example, in the enzymatic synthesis of Z-L-Asp-L-Phe-OMe (a precursor to the artificial sweetener aspartame), a product-imprinted polymer was used to increase the product yield by selectively binding and removing the product from the reaction mixture. nih.gov This approach led to a substantial increase in the yield of the desired dipeptide. nih.gov A similar strategy could be applied to enzymatic reactions that produce this compound or related compounds, where the selective removal of the product by a MIP would drive the reaction forward.

MIPs can also be designed to act as artificial enzymes or "enzyme mimics." tandfonline.comkoreascience.kr By using a transition state analog of a reaction as the template, it is possible to create MIPs with catalytic activity. tandfonline.com These catalytic MIPs can be designed to perform specific reactions, such as the hydrolysis of esters. koreascience.kracs.org For instance, MIPs have been developed to catalyze the enantioselective hydrolysis of N-tert-butoxycarbonyl phenylalanine-p-nitrophenyl ester. acs.org The design of these polymers often incorporates functional groups that mimic the catalytic residues found in the active sites of natural enzymes like chymotrypsin. acs.org This approach could be extended to create MIPs that specifically catalyze the hydrolysis or synthesis of this compound.

The development of MIPs for applications in enzymatic systems offers several advantages. MIPs are generally more stable to harsh conditions such as extreme pH and temperature compared to natural enzymes. illinois.edu They are also relatively low-cost to produce. researchgate.net These properties make them attractive for use in industrial biotransformation processes. nih.gov

Table 2: Components and Applications of Molecularly Imprinted Polymers in Enzyme-Related Systems

MIP SystemTemplate MoleculeFunctional Monomer(s)Cross-linkerApplicationSource
Chymotrypsin MimicChiral phosphonate (B1237965) analogue of phenylalanineMethacrylic acid (MAA), Imidazole-containing vinyl monomerEthylene glycol dimethacrylate (EDMA)Enantioselective hydrolysis of N-tert-butoxycarbonyl phenylalanine-p-nitrophenyl ester acs.org
Z-Aspartame SynthesisZ-L-Asp-L-Phe-OMeNot specifiedNot specifiedIncrease product yield in thermolysin-catalyzed condensation nih.gov
Ester Hydrolysis Catalystp-Nitrophenyl phosphate (B84403) (Transition State Analogue)4-Vinylimidazole (VIm), N,N-diethyl(4-vinylphenyl)amidine (DEVPA)Not specifiedCatalytic hydrolysis of p-nitrophenyl methyl carbonate koreascience.kr
Artificial HydrolaseMethyl hydrogen p-nitrobenzylphosphonate (Transition State Analogue)4(5)-VinylimidazoleNot specifiedHydrolysis of p-nitrophenyl acetate tandfonline.com
Cholesterol Esterase MimicPhosphonate diester (Transition State Analogue)Not specifiedEthylene glycol dimethacrylate (EGDMA)Hydrolysis of cholesterol 4-nitrophenyl carbonate illinois.edu

Theoretical and Computational Chemistry Investigations of For Phe Ome Systems

Computational Approaches in Peptide Design and Analog Development

Computational chemistry plays a pivotal role in modern peptide design, enabling the exploration of vast chemical spaces and the prediction of molecular properties and interactions. These in silico methods accelerate the discovery and optimization of peptides with desired biological activities by providing insights into structure-activity relationships. This compound serves as a valuable case study in understanding how computational approaches can guide the development of novel peptide analogs.

Structure-Based Design Principles Guided by this compound Conformations

Structure-based drug design relies on understanding the three-dimensional structure of a target protein and the complementary shape and chemical properties of a ligand. In the context of peptide design, analyzing the conformational landscape of a peptide or peptide fragment, such as this compound, is crucial. Computational techniques like molecular dynamics (MD) simulations, conformational searching algorithms (e.g., Monte Carlo, genetic algorithms), and quantum mechanical calculations can elucidate the preferred low-energy conformations of this compound. These identified conformations can then inform the design of peptidomimetics or modified peptides that better fit the binding site of a target protein. For instance, studies might reveal that a specific turn or extended conformation of this compound is critical for interaction with a particular receptor. This knowledge allows researchers to design analogs that pre-organize into this bioactive conformation, potentially increasing binding affinity and specificity.

Table 1: Representative Conformational States of this compound

Conformation TypeDihedral Angles (φ, ψ)Relative Energy (kcal/mol)Description
Extended(-120, 150)0.0Fully extended backbone
Beta-turn (Type I)(-60, -30)1.2Characteristic β-turn angles
Beta-turn (Type II)(-60, 120)1.5Alternative β-turn angles
Helical(-57, -47)2.1Propensity towards helical structure

Note: The dihedral angles and relative energies are illustrative and would be derived from specific computational studies.

Virtual Screening and Docking Studies of this compound Analogs with Target Proteins

Virtual screening (VS) and molecular docking are powerful computational tools used to identify potential drug candidates from large libraries of compounds. In peptide analog development, VS can be employed to screen libraries of this compound derivatives or peptidomimetics against a specific protein target. Docking studies predict the binding mode and affinity of these compounds to the target protein's active site. By docking this compound analogs into the binding pockets of known therapeutic targets, researchers can prioritize compounds with favorable predicted binding energies and interactions. For example, if this compound is being investigated for its potential interaction with a specific enzyme, docking studies would simulate how various modified versions of this compound bind to the enzyme's active site, revealing key amino acid residues involved in binding and suggesting further modifications to enhance potency.

Table 2: Hypothetical Docking Results of this compound Analogs Against a Target Protein

Analog IDPredicted Binding Affinity (kcal/mol)Key Interactions with Target ResiduesConformational Fit
FPO-A1-8.5Hydrophobic (Phe ring), H-bond (amide)Optimal
FPO-A2-7.2Van der Waals (modified side chain)Good
FPO-A3-9.1Ionic (modified C-terminus), π-π stackingExcellent
FPO-A4-6.5Weak H-bonds, poor hydrophobic contactSuboptimal

Note: The binding affinities and interactions are hypothetical and represent typical outcomes from molecular docking simulations.

Compound List:

this compound

Advanced Analytical Methodologies for Research on For Phe Ome Systems

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatographic methods are indispensable for separating, purifying, and quantifying chemical entities. They exploit differences in the physical and chemical properties of compounds to achieve resolution.

For Phe Ome in Advanced Peptide Analog Research and Design Paradigms

Design and Synthesis of Conformationally Constrained For-Phe-OMe Analogs

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. A flexible peptide like this compound can adopt numerous conformations in solution, and only a specific conformation, the "bioactive conformation," is responsible for its interaction with a biological target. A key strategy in modern peptide design is to introduce conformational constraints to reduce this flexibility. This approach can pre-organize the peptide into its bioactive fold, which can lead to increased potency and selectivity by minimizing the entropic penalty of binding.

A powerful method to induce conformational constraints is the incorporation of non-canonical amino acids (ncAAs). These are amino acids not found among the 20 common proteinogenic ones and can possess unique side chains or backbone structures that restrict torsional angles (phi, psi, and chi). nih.gov The introduction of such residues can stabilize specific secondary structures like β-turns or helical folds.

For instance, replacing a residue in a peptide sequence with an α,α-disubstituted amino acid, such as aminoisobutyric acid (Aib), is a well-established method to promote helical conformations. In the context of this compound analogs, research on the related fMLP-OMe has shown that substitution of the central leucine (B10760876) residue with conformationally constrained amino acids significantly impacts activity. capes.gov.br Similarly, the introduction of cyclic amino acids or those with bulky side groups can restrict side-chain rotation, providing valuable insights into the spatial requirements of the receptor's binding pocket. chemrxiv.org The synthesis of such analogs often involves solid-phase peptide synthesis (SPPS) or solution-phase methods, where the desired ncAA is incorporated as a protected building block. googleapis.com

Examples of non-canonical amino acids used to constrain peptide structures include:

α,α-Dialkyl Glycines (e.g., Aib): These residues restrict the main-chain dihedral angles, favoring helical or turn structures.

Proline Analogs: Modified prolines can enforce specific ring puckers and backbone conformations.

β-Substituted Amino Acids: These can constrain the χ1 dihedral angle, influencing the orientation of the side chain. nih.gov

α,β-Dehydroamino Acids (e.g., ΔPhe): The double bond in these residues flattens a portion of the peptide backbone, imposing significant conformational restriction. The incorporation of a (Z)-α,β-didehydrophenylalanine (ΔZPhe) has been shown to be a viable strategy in creating constrained analogs of bioactive peptides.

Another strategy to create conformationally restricted and proteolytically stable analogs is the synthesis of pseudopeptides. In these molecules, one or more of the standard amide bonds (-CO-NH-) are replaced with a surrogate. These modifications can alter the peptide's hydrogen-bonding capacity, local geometry, and susceptibility to enzymatic degradation.

The synthesis of pseudopeptidic analogues of the related fMLP-OMe has been explored extensively. These studies provide a direct blueprint for modifying this compound. Common peptide bond isosteres include:

Reduced Amide Bonds (ψ[CH₂-NH]): This modification removes the carbonyl oxygen, eliminating a hydrogen bond acceptor site and increasing flexibility locally, while also conferring resistance to proteases.

Thioamide Bonds (ψ[CS-NH]): The replacement of the carbonyl oxygen with sulfur alters the electronic properties and hydrogen-bonding capabilities of the peptide bond. Studies on fMLP-OMe analogs with a central thioamide linkage have been performed to evaluate conformational preferences.

Aza-peptides: In these analogs, the α-carbon of an amino acid residue is replaced by a nitrogen atom. This modification significantly impacts the backbone conformation. The synthesis of an fMLP-OMe analogue containing an azaTic (3,4-dihydro-2(1H)-phthalazinecarboxylic acid) residue in place of phenylalanine has been reported, representing the introduction of a cyclic α-aza residue to control side-chain rotamer distribution. nih.gov

The synthesis of these analogs requires specialized chemical methods. For example, the creation of a reduced amide bond can be achieved by reducing a previously formed amide bond with reagents like borane. Thioamide bonds are typically introduced using Lawesson's reagent.

Incorporation of Non-Canonical Amino Acids and Conformational Mimics

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Recognition

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can deduce which chemical features are essential for molecular recognition and function.

The primary goal of synthesizing conformationally constrained analogs is to correlate their specific structural features with their ability to bind to a target receptor. By designing a series of rigid analogs, it's possible to map the conformational space and identify the geometry that leads to the highest binding affinity.

While direct binding affinity data for a wide range of this compound analogs is limited in the public domain, extensive studies on fMLP-OMe analogs provide a valuable proxy. Research has shown that constraining the central part of the fMLP-OMe peptide to mimic a β-turn can lead to highly active compounds. capes.gov.br Conversely, other modifications can lead to a significant decrease in activity, suggesting that the induced conformation is not favorable for receptor binding. For example, replacing the central Leu residue in fMLP-OMe with β-alanine or taurine (B1682933) resulted in analogs with dramatically different activities, highlighting the sensitivity of the receptor to the peptide backbone's shape and chemical nature. The introduction of side-chain constraints on terminal residues has also been shown to greatly increase binding affinity in other peptide systems, a strategy that could be applied to the phenylalanine residue of this compound.

Table 1: Biological Activity of Centrally Modified fMLP-OMe Analogs This table illustrates how modifications at the central position of the related peptide fMLF-OMe, which can be extrapolated to inform the design of this compound analogs, affect biological activity. The data is presented as the effective concentration for 50% of maximal response (EC₅₀).

CompoundChemotaxis (EC₅₀, nM)Lysozyme Release (EC₅₀, nM)Superoxide Production (EC₅₀, nM)
For-Met-Leu-Phe-OMe (fMLF-OMe)1.1 ± 0.20.3 ± 0.10.6 ± 0.1
For-Met-βAla-Phe-OMe> 1000> 1000> 1000
For-Met-Tau-Phe-OMe10.0 ± 2.01.0 ± 0.21.0 ± 0.3
For-Met-βAlaψ[CSNH]-Phe-OMe> 1000300 ± 50100 ± 20

Data derived from studies on fMLP-OMe analogs. βAla = β-alanine, Tau = Taurine, ψ[CSNH] = Thioamide bond.

The data clearly indicates that even subtle changes, such as replacing Leucine with its β-amino acid counterpart (β-alanine), can abolish activity. However, the introduction of a taurine residue, which is also a β-amino sulfonic acid, retains significant activity, demonstrating complex SAR.

The N-terminal formyl group is a defining characteristic of this compound and related chemotactic peptides. Its role in molecular recognition is critical. SAR studies have shown that this group is not merely a placeholder but actively participates in binding to the formyl peptide receptor (FPR). It is believed to act as a hydrogen bond donor, a crucial interaction for anchoring the ligand in the receptor's binding pocket.

Research on fMLP analogs has demonstrated the importance of the formyl group. For example, its replacement with a tert-butyloxycarbonyl (Boc) group often leads to a dramatic loss of agonist activity, with some analogs becoming antagonists. However, the formyl group is not an absolute requirement for binding, as other N-terminal modifications have yielded compounds with high affinity. This suggests that while the formyl group is optimized for the natural receptor, other functionalities can be designed to fulfill a similar role.

Further studies could involve synthesizing this compound analogs with different N-acyl groups (e.g., acetyl, propionyl) or other hydrogen-bonding moieties to probe the size and electronic requirements of this specific interaction point. The development of novel N-formylation techniques facilitates the synthesis of such analogs.

Correlation of Conformational Features of this compound Analogs with Binding Affinities in Model Systems

This compound as a Template for Biomimetic Peptide Design

Biomimetic design involves creating synthetic molecules that mimic the function of natural biological systems. This compound, as a simplified analog of larger, naturally occurring formylated peptides, can serve as an excellent starting point or "template" for this process. The goal is to design novel molecules that retain the desired biological activity of the template but possess improved properties, such as enhanced stability, selectivity, or novel functions.

Peptides can self-assemble into well-defined nanostructures like fibrils, tubes, and sheets. These self-assembled structures can then act as templates for other processes, such as the formation of inorganic nanoparticles or the creation of hydrogels for tissue regeneration. The simple structure of this compound, containing a hydrophobic phenyl group and polar peptide backbone elements, makes it a candidate for designing short, self-assembling peptide conjugates. By modifying the N- or C-terminus with different functional groups, one could tune the self-assembly properties of this compound derivatives to create novel biomaterials.

Furthermore, the core structure of this compound can be used as a scaffold to build more complex peptidomimetics. By identifying the key pharmacophoric elements (the formyl group and the phenyl ring) and their required spatial orientation from SAR and conformational studies, these features can be grafted onto more drug-like, non-peptide skeletons. This approach aims to create small molecules that mimic the peptide's biological effect but have better oral bioavailability and metabolic stability.

Development of Peptide Mimics with Tunable Structural Properties

Peptide mimics, or peptidomimetics, are compounds designed to replicate the structure and function of natural peptides. A primary goal in their design is to control their three-dimensional conformation, as this dictates their biological activity and stability. The incorporation of modified amino acids like this compound is a key strategy to achieve this control. nih.gov

The N-terminal formyl group and the C-terminal methyl ester of this compound can influence the peptide backbone's flexibility and hydrogen-bonding capabilities. The formyl group, for instance, can act as a hydrogen bond acceptor, participating in the formation of stable secondary structures such as β-turns. scifiniti.com A β-turn is a common structural motif in proteins and peptides where the polypeptide chain reverses its direction. Theoretical studies on chemotactic peptides like formyl-Met-Leu-Phe-OMe have shown that the formyl group can form an intramolecular hydrogen bond with the amide proton of a downstream amino acid, thereby stabilizing a β-turn structure. scifiniti.com This ability to induce specific folds is crucial for creating peptide mimics that can fit into the binding sites of biological targets with high specificity. nih.gov

Furthermore, the conformational properties of peptides can be fine-tuned by modifying the chemical groups at the ends of the amino acid. For example, replacing the formyl group with other acyl groups or altering the ester at the C-terminus can shift the conformational equilibrium of the peptide. mdpi.com This "tunability" allows for the systematic exploration of a peptide's conformational landscape to identify the structure responsible for its biological activity. By using building blocks like this compound, researchers can create a library of peptide analogs with varied structural properties to probe complex biological processes.

Table 1: Influence of Terminal Modifications on Peptide Conformation
Peptide/AnalogKey ModificationObserved Conformational EffectReference
formyl-Met-Leu-Phe-OMeN-terminal formyl groupCan stabilize a β-turn structure through intramolecular hydrogen bonding. scifiniti.com
For-Hse(Me)-Leu-Phe-OMeReplacement of Met with O-methyl-L-homoserineAdopts an extended conformation at the first two residues and a folded structure at the C-terminal phenylalanine, differing from the parent fMLP-OMe. wikipedia.org
Ac-Fca-Pro-OMeN-terminal acetyl group and incorporation of ferrocenecarboxylic acid (Fca)The nature of the N-terminal protecting group influences the cis/trans isomerization of the Fca-Pro amide bond. mdpi.com
Cyclic Peptides with Phe(X)Substituents on the phenylalanine aromatic ringElectron-donating substituents promote a folded conformation through enhanced CH-π interactions. rsc.org

Studies on Peptide Self-Assembly and Formation of Ordered Supramolecular Structures

Self-assembly is a process where molecules spontaneously organize into well-defined, larger structures through non-covalent interactions. nih.gov In peptide science, this phenomenon is harnessed to create novel nanomaterials such as nanofibers, nanotubes, and hydrogels for applications in drug delivery, tissue engineering, and biosensing. fortunejournals.com Short peptides containing aromatic residues like phenylalanine are particularly prone to self-assembly due to a combination of hydrogen bonding between peptide backbones and π-π stacking interactions between the aromatic rings. nih.gov

The compound this compound contains all the necessary components to participate in and influence this self-assembly process. The phenylalanine side chain provides the aromatic ring for π-π stacking, a key driving force for the aggregation of many peptide-based materials. nih.gov The formyl group and the amide bond in the peptide backbone can form intermolecular hydrogen bonds, which are critical for the formation of extended, ordered structures like β-sheets that often characterize self-assembled peptide nanofibers. nih.gov

Research on dipeptides, particularly those containing phenylalanine, has shown that they can self-assemble into a variety of supramolecular structures. nih.gov For instance, the simple dipeptide diphenylalanine (Phe-Phe) is well-known for its ability to form nanotubes and other nanostructures. nih.gov The introduction of protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus, can significantly influence the self-assembly process, often leading to the formation of stable hydrogels. mdpi.com While specific studies focusing solely on the self-assembly of this compound are not extensively documented, the principles governing dipeptide self-assembly suggest that it would readily form ordered structures. The formyl and methyl ester groups would modify the hydrophobicity and hydrogen bonding potential compared to unprotected dipeptides, thus influencing the morphology of the resulting supramolecular assemblies. The ability to control the self-assembly process by modifying the terminal groups is a powerful tool in designing functional biomaterials. rsc.org

Table 2: Supramolecular Structures from Phenylalanine-Containing Dipeptides
Dipeptide DerivativeKey Structural FeatureObserved Supramolecular StructureDriving InteractionsReference
Diphenylalanine (Phe-Phe)Unprotected dipeptideNanotubes, nanofibers, vesiclesπ-π stacking, hydrogen bonding nih.gov
Fmoc-Phe-Phe-OMeN-terminal Fmoc group, C-terminal methyl esterHydrogelsπ-π stacking (Fmoc and Phe), hydrophobic interactions, hydrogen bonding mdpi.com
Boc-Phe-(R)-Phe-OHN-terminal Boc groupNanofibers, hydrogelsπ-π stacking, hydrogen bonding, hydrophobic interactions from Boc group
Co-assembly of FF with other dipeptidesMixture of diphenylalanine and other dipeptidesVesicles, single- or multi-cavity assemblies, planar sheetsAromatic stacking, hydrophobic interactions, electrostatic repulsion fortunejournals.com

Q & A

Q. What are the standard protocols for synthesizing For-Phe-OMe, and how can experimental reproducibility be ensured?

Methodological Answer: Synthesis protocols for this compound typically involve peptide coupling reagents (e.g., HATU, DCC) under inert conditions. To ensure reproducibility:

  • Document reagent purity, solvent ratios, and reaction temperature precisely.
  • Use NMR (e.g., 1^1H, 13^{13}C) and HPLC to confirm intermediate purity.
  • Include negative controls (e.g., omitting coupling agents) to validate reaction specificity.
  • Adhere to the Beilstein Journal of Organic Chemistry’s guidelines for experimental reproducibility, emphasizing detailed characterization data and cross-referencing with established literature .

Q. How can researchers design a robust experimental framework to study this compound’s biochemical interactions?

Methodological Answer: Apply the PICOT framework to structure the research:

  • P opulation: Target protein/enzyme (e.g., proteases).
  • I ntervention: this compound as a substrate or inhibitor.
  • C omparison: Control compounds (e.g., Phe-OMe derivatives).
  • O utcome: Binding affinity (e.g., KdK_d, IC50_{50}).
  • T ime: Kinetic assays (e.g., fluorescence quenching over 0–60 minutes).
    Validate results using isothermal titration calorimetry (ITC) and molecular docking simulations .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer: Contradictions often arise from variability in assay conditions or compound purity. To address this:

  • Perform a meta-analysis of existing data, categorizing results by assay type (e.g., in vitro vs. cell-based).
  • Replicate key studies using standardized protocols (e.g., identical buffer pH, temperature).
  • Use principal component analysis (PCA) to identify confounding variables (e.g., solvent effects).
  • Cross-validate findings with orthogonal methods (e.g., SPR for binding vs. enzymatic activity assays) .

Q. What computational strategies are recommended to model this compound’s conformational dynamics?

Methodological Answer: Combine molecular dynamics (MD) simulations and density functional theory (DFT) :

  • Run MD simulations (e.g., GROMACS) under physiological conditions (310 K, 1 atm) to study backbone flexibility.
  • Apply DFT (e.g., B3LYP/6-31G*) to optimize ground-state geometries and calculate torsional energy barriers.
  • Validate against experimental data (e.g., X-ray crystallography or NMR NOE restraints).
  • Use the FINER criteria to ensure the study is Feasible, Novel, and Ethically compliant (e.g., avoiding overinterpretation of in silico data) .

Data Analysis and Validation

Q. How can researchers optimize HPLC-MS parameters for quantifying this compound in complex matrices?

Methodological Answer:

  • Column selection : Use C18 columns with 2.6 µm particle size for high resolution.
  • Mobile phase : Optimize gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid over 15 minutes).
  • Ionization : Employ ESI+ mode with capillary voltage = 3.5 kV and desolvation temperature = 350°C.
  • Validate using ICH Q2(R1) guidelines: linearity (R2>0.99R^2 > 0.99), LOD/LOQ (<10 nM), and spike-recovery tests (85–115%) .

Q. What statistical approaches are suitable for analyzing dose-response data involving this compound?

Methodological Answer:

  • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients.
  • Assess goodness-of-fit using Akaike information criterion (AIC) .
  • For non-linear responses, apply bootstrapping (1,000 iterations) to estimate confidence intervals.
  • Use ANCOVA to compare curves across experimental groups (e.g., wild-type vs. mutant enzymes) .

Specialized Methodologies

Q. How can isotope-labeling techniques enhance this compound’s metabolic tracking in vivo?

Methodological Answer:

  • Synthesize 13^{13}C- or 15^{15}N-labeled this compound via modified Strecker synthesis.
  • Use LC-MS/MS with selected reaction monitoring (SRM) for quantification.
  • Apply compartmental modeling (e.g., SAAM II) to estimate metabolic flux rates.
  • Ensure ethical compliance (e.g., animal welfare protocols) and data transparency per CAMBRIDGE guidelines .

Q. What advanced spectroscopic methods resolve ambiguities in this compound’s structural elucidation?

Methodological Answer:

  • 2D NMR : Utilize 1^1H-13^{13}C HSQC and HMBC to assign stereochemistry and coupling patterns.
  • X-ray crystallography : Co-crystallize with target proteins (e.g., trypsin) for binding conformation analysis.
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and simulated spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.